2-benzylsulfanyl-N-(3-bromophenyl)propanamide
Description
2-Benzylsulfanyl-N-(3-bromophenyl)propanamide is an organic compound with the molecular formula C16H16BrNOS It is characterized by the presence of a benzylsulfanyl group attached to a propanamide backbone, with a bromophenyl substituent at the nitrogen atom
Properties
IUPAC Name |
2-benzylsulfanyl-N-(3-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12(20-11-13-6-3-2-4-7-13)16(19)18-15-9-5-8-14(17)10-15/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURJQHVSOIPGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylsulfanyl-N-(3-bromophenyl)propanamide typically involves the reaction of 3-bromobenzylamine with benzyl mercaptan in the presence of a suitable base, followed by acylation with propanoyl chloride. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Base: Triethylamine or sodium hydride
- Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can undergo reduction to a phenyl group using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, potassium carbonate, various nucleophiles
Major Products:
Oxidation: 2-benzylsulfinyl-N-(3-bromophenyl)propanamide, 2-benzylsulfonyl-N-(3-bromophenyl)propanamide
Reduction: 2-benzylsulfanyl-N-(phenyl)propanamide
Substitution: 2-benzylsulfanyl-N-(3-substituted phenyl)propanamide
Scientific Research Applications
2-Benzylsulfanyl-N-(3-bromophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(3-bromophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and bromophenyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s overall effect.
Comparison with Similar Compounds
- 2-Benzylsulfanyl-N-(4-bromophenyl)propanamide
- 2-Benzylsulfanyl-N-(2-bromophenyl)propanamide
- 2-Benzylsulfanyl-N-(3-chlorophenyl)propanamide
Comparison: 2-Benzylsulfanyl-N-(3-bromophenyl)propanamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs with different halogen substituents or positions, this compound may exhibit distinct chemical and biological properties, making it valuable for targeted applications.
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